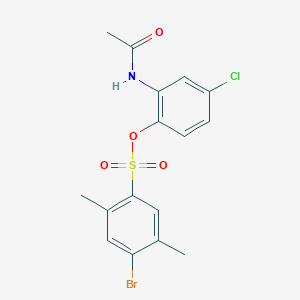![molecular formula C24H29NO4 B12193656 (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12193656.png)
(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Hydroxy Group: The hydroxy group at position 6 can be introduced via selective hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Benzylidene Moiety: The benzylidene group can be introduced through a condensation reaction between the benzofuran core and an aldehyde, such as 2-ethoxybenzaldehyde.
Attachment of the Dipropylamino Group: The dipropylamino group can be attached through a nucleophilic substitution reaction using a suitable amine, such as dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of new amine derivatives with different substituents.
Scientific Research Applications
(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-7-[(dimethylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with dimethylamino instead of dipropylamino group.
(2Z)-7-[(diethylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with diethylamino instead of dipropylamino group.
(2Z)-7-[(dipropylamino)methyl]-2-(2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with methoxy instead of ethoxy group.
Uniqueness
The uniqueness of (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamino group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C24H29NO4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H29NO4/c1-4-13-25(14-5-2)16-19-20(26)12-11-18-23(27)22(29-24(18)19)15-17-9-7-8-10-21(17)28-6-3/h7-12,15,26H,4-6,13-14,16H2,1-3H3/b22-15- |
InChI Key |
AJQRVJWBVAKTAL-JCMHNJIXSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B12193574.png)
![[(2,5-Dibromophenyl)sulfonyl]butylmethylamine](/img/structure/B12193576.png)

![N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12193587.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12193588.png)
amine](/img/structure/B12193589.png)
![N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12193593.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12193599.png)
![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B12193607.png)
![8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B12193614.png)
![N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12193622.png)
![2-[(2,4-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one](/img/structure/B12193630.png)

![1-(2,3-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12193647.png)
